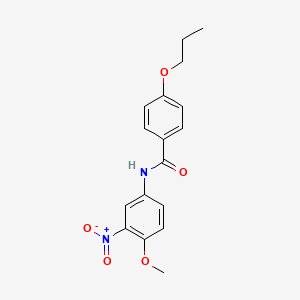![molecular formula C19H22N2O2 B4404105 2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4404105.png)
2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
Vue d'ensemble
Description
2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPBD is a synthetic compound that belongs to the class of benzamides, which are known to have a wide range of biological activities.
Mécanisme D'action
2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide acts as a partial agonist at the dopamine D3 receptor, which means it can activate the receptor but not to the same extent as a full agonist. The activation of the D3 receptor by this compound results in the modulation of dopamine signaling, which is involved in several physiological processes such as reward, motivation, and movement control.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the reduction of cocaine self-administration in rats. These effects are believed to be mediated by the activation of the D3 receptor by this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its high affinity and selectivity for the D3 receptor, which allows for the specific targeting of this receptor. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of this compound on other receptors and neurotransmitters are not well understood, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of new therapeutic strategies for neurological disorders such as addiction and schizophrenia based on the modulation of the D3 receptor by this compound. Another area of interest is the investigation of the effects of this compound on other receptors and neurotransmitters, which can provide a more comprehensive understanding of its mechanism of action. Additionally, the optimization of the synthesis method for this compound can improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its high affinity and selectivity for the dopamine D3 receptor make it a valuable tool for studying the role of this receptor in neurological disorders and developing new therapeutic strategies. However, its limited solubility and effects on other receptors and neurotransmitters are limitations that need to be addressed. Future research directions include the development of new therapeutic strategies, investigation of its effects on other receptors and neurotransmitters, and optimization of the synthesis method.
Applications De Recherche Scientifique
2-methoxy-3-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound can be used as a tool to study the role of the D3 receptor in these disorders and to develop new therapeutic strategies.
Propriétés
IUPAC Name |
2-methoxy-3-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-5-7-17(18(14)23-2)19(22)20-15-8-10-16(11-9-15)21-12-3-4-13-21/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTFUDHYRHKSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404050.png)


amine hydrochloride](/img/structure/B4404065.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4404068.png)
![methyl 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4404074.png)
![2-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4404081.png)
![4-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404082.png)
![2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4404098.png)
